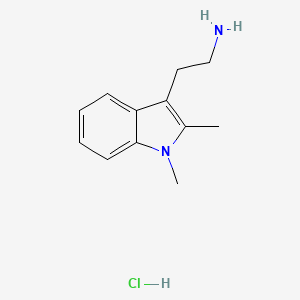
2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride
Descripción general
Descripción
The compound “2-(1,2-dimethyl-1H-indol-3-yl)acetic acid” is related to the one you’re asking about . It has a molecular weight of 203.24 . Another related compound is “2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-ol” with a molecular formula of C12H15NO .
Molecular Structure Analysis
The related compound “1H-Indole, 2,3-dimethyl-” has a molecular weight of 145.2010 . Its IUPAC Standard InChI is InChI=1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis
The related compound “2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-ol” has a molecular weight of 189.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of N,N-Dimethyltryptamine Derivative : The synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine involved complex reactions starting with furanidine and p-cyanomethyl-phenylhydrazine, leading to the final product in multiple steps with varying yields (Li De-chen, 2002).
Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles : This study demonstrated hydroamination processes involving 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones and secondary dialkylamines under mild conditions, leading to the synthesis of derivatives with high stereoselectivity and yields (Sobenina et al., 2010).
Biological Activities
Serotonin Receptor Agonists : Indole-ethylamine compounds, closely related to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, were tested for their ability to suppress the firing of serotonergic neurons, revealing a high degree of structural specificity among these tryptamine analogs and their interaction with serotonin receptors (Rogawaski & Aghajanian, 1981).
Phosphorus–Nitrogen Compounds : Research showed that hexachlorocyclotriphosphazatriene reacts with ethylamine, closely related to the structure of 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, to produce various derivatives. These reactions and their products demonstrate the potential applications in the field of phosphorus-nitrogen compounds (Das et al., 1973).
Pharmaceutical Applications
- Antiviral Drug Development : Compounds like ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, structurally related to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine, have been investigated for their potential as anti-influenza drugs, demonstrating the scope of such compounds in pharmaceutical research (Ivashchenko et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine hydrochloride” are currently unknown. This compound is a derivative of indole, which is a common structure in many natural and synthetic compounds with diverse biological activities . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, indole derivatives can interact with various targets, leading to changes in cellular processes . The exact interactions and changes caused by this specific compound remain to be elucidated.
Biochemical Pathways
Indole derivatives can influence a wide range of biochemical pathways depending on their specific structures and targets .
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2;/h3-6H,7-8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEDFSZTTCITBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



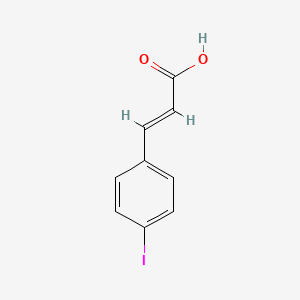
![[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B3083121.png)
![4-(3,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083126.png)
![2-Amino-2-[4-(3-pyridyloxy)phenyl]acetic acid](/img/structure/B3083140.png)
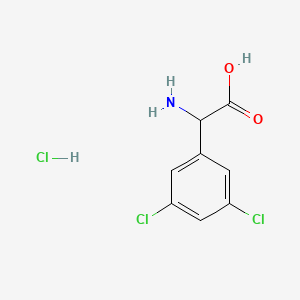
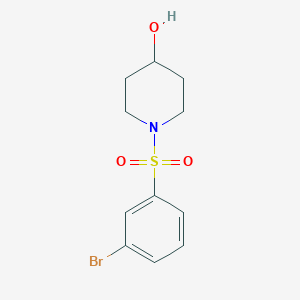

![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)
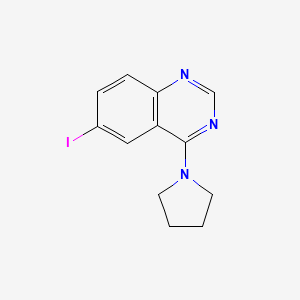
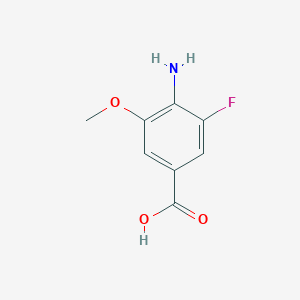
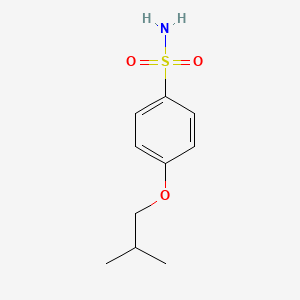
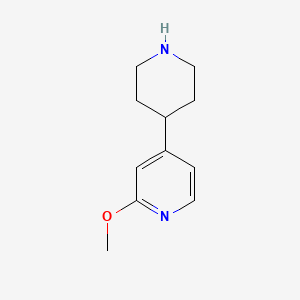
![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)